molecular formula C13H18BNO4 B2725787 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 1219832-48-0

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No. B2725787
CAS RN: 1219832-48-0
M. Wt: 263.1
InChI Key: MYLFMYGPUXHCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a chemical compound. It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative . This compound is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C. The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Isomerization and Luminescence Properties : A study on the solvent- and vapor-induced isomerization between luminescent solids involving picoline derivatives highlights their potential in creating materials with tunable luminescent properties. Such materials could have applications in sensors and display technologies (Cariati, Bu, & Ford, 2000).

  • Synthesis and Structural Analysis : Research on the synthesis of boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, emphasizes the importance of these compounds in the development of new materials and chemical intermediates. Such studies contribute to the advancement of organic synthesis methodologies and the understanding of molecular structures (Huang et al., 2021).

Pharmacology and Drug Development

  • Drug Synthesis and Evaluation : In the realm of pharmacology, derivatives of picoline, such as N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines, have been synthesized and evaluated for their anti-inflammatory and analgesic effects. This research demonstrates the ongoing exploration of picoline derivatives in the search for new therapeutic agents (Redda et al., 1992).

Safety and Hazards

The safety and hazards associated with related compounds include high flammability and the generation of flammable gases when in contact with water. Precautions include avoiding contact with water, grounding the container, handling under an inert gas, and avoiding ignition sources .

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLFMYGPUXHCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.